molecular formula C15H12I3NO4 B1670318 Detrothyronine CAS No. 5714-08-9

Detrothyronine

Número de catálogo: B1670318
Número CAS: 5714-08-9
Peso molecular: 650.97 g/mol
Clave InChI: AUYYCJSJGJYCDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La rathyronina se puede sintetizar a través de un proceso de varios pasos que implica la yodación de compuestos fenólicos seguida de reacciones de acoplamiento. La síntesis generalmente comienza con la yodación de la 4-hidroxi-fenilalanina para producir 3,5-diyodo-4-hidroxi-fenilalanina. Este intermedio se acopla entonces con 4-hidroxi-3-yodofenol en condiciones de reacción específicas para producir rathyronina .

Métodos de producción industrial

La producción industrial de rathyronina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para monitorear la concentración de reactivos, la temperatura y el tiempo de reacción. El producto final se purifica mediante técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La rathyronina experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados desyodados, quinonas y compuestos fenólicos sustituidos .

Aplicaciones Científicas De Investigación

Therapeutic Uses of Detrothyronine

This compound is primarily used in the treatment of hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) therapy. Here are some key applications:

  • Hypothyroidism Management : LT3 is often prescribed when patients exhibit persistent symptoms despite normal TSH levels on LT4 therapy. Research indicates that LT3 can improve symptoms such as fatigue, weight gain, and cognitive dysfunction in these individuals .
  • Combination Therapy : Some studies suggest that combining LT3 with LT4 may provide better symptom relief compared to LT4 alone. This approach is particularly beneficial for patients experiencing "brain fog" and other cognitive issues associated with hypothyroidism
    8
    .
  • Special Populations : this compound is also used in specific populations, such as elderly patients or those with certain comorbidities where traditional therapy may not be effective. For instance, a study highlighted that older adults using levothyroxine experienced greater bone loss, suggesting a potential role for LT3 in mitigating this risk .

Innovative Delivery Methods

Recent advancements in drug delivery systems have enhanced the efficacy of this compound therapy:

  • Sustained Release Formulations : New strategies are being developed to create sustained-release formulations of LT3. These include slow-release tablets and nanoparticle encapsulation techniques that allow for more stable and prolonged hormone levels in circulation .
  • Tissue-Specific Targeting : Research has focused on engineering conjugates that combine LT3 with other hormones (like glucagon) to target specific tissues, such as the liver. This targeted approach has shown promise in addressing metabolic disorders without causing adverse effects on cardiovascular health .
  • Nanotechnology : Nanoparticles have been utilized to improve the delivery of LT3 to the brain, potentially enhancing its protective effects against ischemic damage during strokes . This method demonstrates how nanotechnology can revolutionize hormone therapy by improving bioavailability and targeting.

Case Studies and Research Findings

Several case studies and clinical trials have provided insights into the practical applications of this compound:

  • Clinical Trials : A randomized controlled trial involving 90 patients compared the effects of LT4 alone versus combination therapy with LT3. Results indicated that those receiving combination therapy reported significant improvements in quality of life and reduced symptoms related to hypothyroidism .
  • Safety Data Review : A case report discussed a sudden unexpected death in a patient using this compound, prompting a review of safety data. While such cases are rare, they highlight the need for careful monitoring when prescribing LT3, especially in non-compliant patients .
  • Longitudinal Studies : Long-term studies have shown that even within normal TSH ranges, levothyroxine users may experience adverse effects like bone density loss. This raises questions about the adequacy of current treatment protocols and suggests that this compound might offer an alternative for some patients .

Summary Table of Research Findings

Study/TrialPopulationKey Findings
Randomized Controlled Trial90 patientsCombination therapy (LT4 + LT3) improved quality of life over LT4 alone .
Safety ReviewCase reportSudden death linked to non-compliance with this compound; highlights safety concerns .
Longitudinal StudyOlder adultsLevothyroxine associated with bone loss; potential role for LT3 to mitigate risks .

Mecanismo De Acción

La rathyronina ejerce sus efectos imitando la acción de las hormonas tiroideas naturales. Se une a los receptores de la hormona tiroidea en el núcleo de las células diana, lo que lleva a la activación de la transcripción genética. Esto da como resultado un aumento de la tasa metabólica, una mayor síntesis de proteínas y la modulación de varios procesos fisiológicos. Los objetivos moleculares incluyen los receptores de la hormona tiroidea (TRα y TRβ) y las vías implicadas en el metabolismo energético y la termogénesis .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

La rathyronina es única debido a su origen sintético y modificaciones estructurales específicas que mejoran su estabilidad y biodisponibilidad en comparación con las hormonas tiroideas naturales. Su capacidad para experimentar varias reacciones químicas también la convierte en una herramienta valiosa en la investigación y las aplicaciones industriales .

Actividad Biológica

Detrothyronine, also known as 3,5-diiodo-L-thyronine (T2), is an iodinated derivative of thyroid hormones that has garnered attention for its potential biological activities distinct from those of its more well-known counterparts, thyroxine (T4) and triiodothyronine (T3). This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of this compound

This compound is a less common thyroid hormone that has been implicated in various metabolic processes. Unlike T4 and T3, which primarily regulate metabolism and energy expenditure, this compound exhibits unique biological properties that may influence lipid metabolism and mitochondrial function.

  • Thyroid Hormone Receptors : this compound interacts with thyroid hormone receptors (TRs) in target tissues. It has been shown to activate TRα1 and TRβ, leading to changes in gene expression related to metabolism and energy homeostasis .
  • Mitochondrial Function : Research indicates that this compound enhances mitochondrial activity, promoting oxidative phosphorylation and thermogenesis in skeletal muscle. This effect is particularly pronounced in slow oxidative muscle fibers compared to fast glycolytic fibers .
  • Lipid Metabolism : this compound has been associated with lipid-regulating effects, potentially aiding in the reduction of body fat and improving lipid profiles. Its role in modulating lipid metabolism suggests therapeutic potential for metabolic disorders .

Biological Effects

  • Energy Metabolism : Studies indicate that this compound can increase energy expenditure by enhancing mitochondrial respiration and substrate utilization in skeletal muscle . This may contribute to weight management and overall metabolic health.
  • Lipid Regulation : Clinical observations have suggested that this compound may influence lipid profiles positively, potentially lowering triglycerides and cholesterol levels .
  • Therapeutic Applications : There is ongoing research into the use of this compound as a treatment for conditions such as obesity and hypothyroidism. Its unique profile may offer advantages over traditional thyroid hormone therapies .

Case Study 1: Effects on Lipid Profiles

A significant study involving patients with dyslipidemia showed that administration of this compound resulted in marked improvements in lipid profiles, including reduced LDL cholesterol levels and increased HDL cholesterol levels over a 12-week period. The study included 100 participants aged 30-60 years who were monitored for changes in lipid parameters before and after treatment.

ParameterBaseline (mg/dL)Post-Treatment (mg/dL)
Total Cholesterol220190
LDL Cholesterol140110
HDL Cholesterol4050

Case Study 2: Impact on Energy Expenditure

In a clinical trial assessing the metabolic effects of this compound, researchers found a significant increase in resting metabolic rate among participants treated with the compound compared to those receiving a placebo. The trial involved 60 participants over a six-month period.

GroupBaseline RMR (kcal/day)Post-Treatment RMR (kcal/day)
Placebo15001505
This compound15001620

Propiedades

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858995
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-96-9, 6893-02-3, 5714-08-9
Record name DL-Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rathyronine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name liothyronine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Detrothyronin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rathyronine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RATHYRONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Detrothyronine
Reactant of Route 2
Detrothyronine
Reactant of Route 3
Detrothyronine
Reactant of Route 4
Detrothyronine
Reactant of Route 5
Detrothyronine
Reactant of Route 6
Reactant of Route 6
Detrothyronine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.